beta-(4-Acetoxyphenyl)propionic acid
Description
Contextualizing the Chemical Compound within Propionic Acid Derivatives
Beta-(4-Acetoxyphenyl)propionic acid belongs to the arylpropionic acid family, a well-established class of organic compounds. ijpsr.comresearchgate.nethumanjournals.com These compounds are characterized by a propionic acid moiety attached to an aromatic ring. Many arylpropionic acid derivatives are recognized for their wide-ranging biological activities, including analgesic, anti-inflammatory, antibacterial, anticonvulsant, and anticancer properties. ijpsr.comresearchgate.nethumanjournals.comresearchgate.net The most prominent members of this class are non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. researchgate.nethumanjournals.comorientjchem.org
The fundamental structure of these derivatives, including a carboxylic acid group, is considered crucial for their broad-spectrum pharmacological activity. ijpsr.comresearchgate.net Modifications to this basic scaffold, such as substitutions on the aromatic ring, can significantly influence the compound's biological effects. ijpsr.com
Significance of the Acetoxyphenyl Moiety in Biochemical and Pharmacological Contexts
The acetoxyphenyl moiety, a key feature of this compound, plays a crucial role in determining its chemical properties and potential biological interactions. The acetyl group (-COCH3) attached to the phenolic hydroxyl group can influence the compound's polarity, solubility, and metabolic stability.
In medicinal chemistry, the introduction of an acetoxy group can be a strategic approach to modify a molecule's pharmacokinetic profile. For instance, it can serve as a prodrug, where the acetyl group is cleaved in vivo by esterase enzymes to release the active phenolic compound. This strategy can be employed to enhance absorption or to modulate the duration of action.
The underlying hydroxyphenyl portion of the moiety is also of significant interest. Phenolic compounds are widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals. This characteristic is a focal point in the development of novel therapeutic agents for conditions associated with oxidative stress.
Overview of Current Research Trajectories and Gaps for this compound
Current research on compounds structurally related to this compound is vibrant, with a significant focus on synthesizing and evaluating new derivatives for various therapeutic applications. Studies have explored the modification of the propionic acid side chain and the aromatic ring to develop novel anticancer and antimicrobial agents. However, dedicated research focusing specifically on the biological activities of this compound itself appears to be limited.
A noticeable gap in the existing literature is the lack of comprehensive studies on the specific pharmacological profile of this compound. While it is often utilized as a chemical intermediate in the synthesis of more complex molecules, its intrinsic biological effects have not been extensively investigated. chemicalbook.comchemicalbook.com Future research could, therefore, be directed towards a thorough evaluation of its potential anti-inflammatory, analgesic, or other biological activities. Furthermore, detailed metabolic studies would be valuable to understand its fate in biological systems and to ascertain whether it acts as a prodrug for the corresponding hydroxyphenyl derivative.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-(4-acetyloxyphenyl)propanoic acid | nih.gov |
| CAS Number | 7249-16-3 | chemicalbook.comchemicalbook.comnih.gov |
| Molecular Formula | C11H12O4 | chemicalbook.comnih.gov |
| Molecular Weight | 208.21 g/mol | chemicalbook.comnih.gov |
| Melting Point | 94-95 °C | chemicalbook.comchemicalbook.com |
| Boiling Point | 355.4±25.0 °C (Predicted) | chemicalbook.com |
| Density | 1.217±0.06 g/cm³ (Predicted) | chemicalbook.com |
| pKa | 4.62±0.10 (Predicted) | chemicalbook.com |
Synonyms for this compound
| Synonym |
| 3-(4-Acetoxyphenyl)propanoic acid |
| 3-[4-(acetyloxy)phenyl]propanoic acid |
| 4-Acetoxyhydrocinnamic acid |
| Benzenepropanoic acid, 4-(acetyloxy)- |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-acetyloxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-3,5-6H,4,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPHNMWXZLUIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285460 | |
| Record name | 3-[4-(Acetyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7249-16-3 | |
| Record name | 7249-16-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[4-(Acetyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Beta-(4-Acetoxyphenyl)propionic Acid and Related Analogs
The creation of beta-arylpropionic acids can be achieved through several established routes. These often involve multi-step sequences that build the propionic acid side-chain onto a pre-existing benzene (B151609) ring.
Traditional synthetic approaches for related compounds, such as β-(3,4-dihydroxyphenyl)lactic acid, have relied on conventional heating. One such method involves the preparation of an intermediate, β-(3,4-dihydroxyphenyl)pyruvic acid, which is then reduced via a Clemmensen reaction, followed by esterification under conventional heating conditions. researchgate.net These methods are often characterized by long reaction times and potentially low yields. researchgate.net
Another classical approach to forming the β-arylpropionic acid structure is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640), which produces a β-aroylpropionic acid. orgsyn.org This intermediate ketone is then reduced to the desired alkane side-chain. The initial acylation step typically requires heating. orgsyn.org
Microwave irradiation has been explored as an alternative to conventional heating, demonstrating significant rate enhancements. For instance, in the synthesis of an isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate, microwave heating reduced the reaction time from 10 hours to 25 minutes while increasing the yield. researchgate.net
| Parameter | Conventional Heating | Microwave Heating |
|---|---|---|
| Reaction Time | 10 hours | 25 minutes |
| Yield | 75.6% | 87.1% |
To overcome the limitations of some conventional methods, such as low yields and harsh conditions, alternative synthetic strategies have been developed. These routes often employ protecting groups and a sequence of modern organic reactions to achieve the target structure with greater efficiency and control. researchgate.net
In syntheses starting from phenolic compounds like 3,4-dihydroxybenzaldehyde, the hydroxyl groups must be protected to prevent them from interfering with subsequent reaction steps. researchgate.net The benzyl (B1604629) ether is a common protecting group for this purpose. organic-chemistry.org
The protection is typically achieved by reacting the phenolic compound with a benzyl halide (e.g., benzyl bromide) in the presence of a base. organic-chemistry.org This converts the acidic hydroxyl groups into stable benzyl ethers. A key advantage of the benzyl group is its stability under a wide range of reaction conditions, yet it can be selectively removed at a later stage, often through catalytic hydrogenation, to regenerate the free phenol. researchgate.netorganic-chemistry.org For example, in the synthesis of 2-[4-(hydroxyphenoxy)] propionic acid, a benzyl group is used to protect the phenolic hydroxyl of hydroquinone (B1673460) during the initial steps. google.com
The Darzens reaction, or glycidic ester condensation, provides a method for forming carbon-carbon bonds and an epoxide ring simultaneously. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. wikipedia.org In the context of synthesizing beta-phenylpropionic acid analogs, a protected hydroxybenzaldehyde can be reacted with an α-haloester to yield an α,β-epoxy ester (a glycidic ester). researchgate.net
This glycidic ester can then undergo a selective ring-opening reaction. researchgate.net A related and widely studied transformation is the SN2 ring-opening of β-lactones. acs.orgnih.gov These strained four-membered rings can be opened by various nucleophiles to form β-substituted carboxylic acids. acs.orgnih.gov The reaction involves the cleavage of the alkyl C4-O1 bond, providing a versatile route to complex carboxylic acids. researchgate.net
Reduction steps are crucial in many synthetic routes, particularly for converting carbonyl groups introduced during carbon-carbon bond formation into either methylene (B1212753) groups (alkanes) or hydroxyl groups (alcohols).
Clemmensen Reaction: This reduction method converts aldehydes and ketones to the corresponding alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. byjus.comwikipedia.org It is particularly effective for reducing aryl-alkyl ketones, such as those formed in a Friedel-Crafts acylation. wikipedia.org The reaction proceeds under strongly acidic conditions, and its mechanism is complex, believed to occur on the surface of the zinc catalyst without involving an alcohol intermediate. byjus.com However, its utility can be limited by steric hindrance and the acid-sensitivity of the substrate. organic-chemistry.orgstackexchange.com
Sodium Borohydride (B1222165) (NaBH₄) Reduction: Sodium borohydride is a milder and more selective reducing agent than those used in the Clemmensen reduction. numberanalytics.com It is primarily used to reduce aldehydes and ketones to their corresponding primary and secondary alcohols. masterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the carbonyl carbon. numberanalytics.com In a synthetic pathway for a β-(dihydroxyphenyl)lactic acid ester, NaBH₄ was used to reduce a keto group to a hydroxyl group. researchgate.net Unlike the Clemmensen reduction, NaBH₄ does not typically reduce carboxylic acids or esters under standard conditions. masterorganicchemistry.com
| Feature | Clemmensen Reduction | NaBH₄ Reduction |
|---|---|---|
| Reagents | Zinc Amalgam (Zn(Hg)), conc. HCl | Sodium Borohydride (NaBH₄), typically in a protic solvent (e.g., MeOH, EtOH) |
| Substrate | Aldehydes, Ketones | Aldehydes, Ketones |
| Product | Alkane (CH₂) | Alcohol (CH-OH) |
| Conditions | Strongly acidic, heterogeneous | Mild, typically neutral or slightly basic, homogeneous |
Catalytic hydrogenation is a versatile reduction technique used for multiple purposes in organic synthesis. The reaction typically involves molecular hydrogen (H₂) and a metal catalyst, such as palladium, platinum, or nickel. youtube.com
One major application is the reduction of carbon-carbon double bonds. For instance, 3-phenylpropanoic acid can be prepared by the hydrogenation of cinnamic acid, which reduces the alkene double bond in the side chain. wikipedia.org Another critical use is in deprotection, specifically for the cleavage of benzyl ethers. The final step in a multi-step synthesis of a β-(dihydroxyphenyl)lactic acid derivative involves the catalytic hydrogenation to remove the benzyl protecting groups from the phenolic hydroxyls, yielding the final product. researchgate.net This deprotection step is often carried out using a palladium on carbon (Pd/C) catalyst. researchgate.netgoogle.com
Alternative Synthetic Pathways
Derivatization Strategies of this compound
This compound, also known as 3-(4-acetoxyphenyl)propanoic acid, is a monocarboxylic acid and an acetate (B1210297) ester. chemicalbook.comchemicalbook.comnih.gov Its structure features a carboxylic acid group and an ester group, both of which serve as reactive handles for a variety of chemical transformations. These derivatization strategies are pivotal for modifying the molecule's properties and creating new chemical entities.
The carboxylic acid moiety of this compound is readily susceptible to esterification. This classic transformation involves the reaction of the carboxylic acid with an alcohol, typically in the presence of an acid catalyst, in a process known as Fischer esterification. youtube.com The reaction produces a new ester and water as a byproduct. To drive the reaction towards completion, the water is often removed as it forms, for instance, by using a Soxhlet extractor with molecular sieves. youtube.com
The versatility of this reaction allows for the synthesis of a wide array of esters by varying the alcohol used. For example, reacting this compound with simple alcohols like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. More complex esters can be synthesized by using polyols like pentaerythritol, which can lead to large, multi-functionalized molecules through transesterification processes. wikipedia.org The synthesis of various propionic acid esters, such as isopropyl and borneol esters of related dihydroxyphenyl propionic acids, has been successfully demonstrated, highlighting the broad applicability of this method. researchgate.net
Table 1: Examples of Esterification Products This table is illustrative and shows potential products from the esterification of this compound.
| Reactant Alcohol | Product Name | Chemical Formula of Product |
| Methanol | Methyl 3-(4-acetoxyphenyl)propanoate | C12H14O4 |
| Ethanol | Ethyl 3-(4-acetoxyphenyl)propanoate | C13H16O4 |
| Isopropanol | Isopropyl 3-(4-acetoxyphenyl)propanoate | C14H18O4 |
| Benzyl Alcohol | Benzyl 3-(4-acetoxyphenyl)propanoate | C18H18O4 |
The carboxylic acid group of this compound can be converted into amides by reacting it with primary or secondary amines. This transformation typically requires the use of a coupling reagent to activate the carboxylic acid. Modern peptide coupling reagents, such as propylphosphonic anhydride (T3P®), have been employed to facilitate amide bond formation efficiently, often under green chemistry protocols that minimize racemization and by-products. unibo.it
Similarly, hydrazides can be formed through the reaction of the acid, or more commonly its ester derivative, with hydrazine (B178648) (N₂H₄). For instance, the synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide has been achieved through the hydrazinolysis of the corresponding methyl ester. nih.gov These hydrazides are valuable intermediates themselves and can be further reacted, for example, with aldehydes and ketones to form hydrazones, creating a diverse library of new compounds. nih.gov
Table 2: Examples of Amide and Hydrazide Derivatives This table is illustrative and shows potential products from the amidation of this compound.
| Reactant | Product Name | Chemical Formula of Product |
| Ammonia | 3-(4-Acetoxyphenyl)propanamide | C11H13NO3 |
| Methylamine | N-Methyl-3-(4-acetoxyphenyl)propanamide | C12H15NO3 |
| Hydrazine | 3-(4-Acetoxyphenyl)propanehydrazide | C11H14N2O3 |
| Aniline | N-Phenyl-3-(4-acetoxyphenyl)propanamide | C17H17NO3 |
The basic scaffold of this compound can be elaborated to include additional aromatic or heterocyclic ring systems, leading to molecules with significantly different structures and properties. These transformations can involve reactions at the propionic acid side chain or modifications involving the existing phenyl ring.
One approach is the hydroarylation of related propenoic acid derivatives. For example, research has shown that 3-(furan-2-yl)propenoic acids can react with arenes in the presence of a superacid like triflic acid (TfOH) to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com This demonstrates a method for attaching an additional aromatic ring to the carbon adjacent to the furan (B31954) ring. Similar strategies could potentially be adapted to introduce new aromatic or heterocyclic groups to the propionic acid backbone of this compound.
Furthermore, derivatives of related structures can serve as precursors to complex heterocyclic systems. Syntheses starting from pyroglutamic acid have led to condensed indolizinediones, which can then be transformed into various aryl propionic acid derivatives. researchgate.net The synthesis of hydrazones from N-(4-hydroxyphenyl)-β-alanine hydrazide with various heterocyclic aldehydes also represents a direct method for introducing moieties like furan, thiophene, or pyridine (B92270) rings into the molecular structure. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more sustainable, reduce waste, and minimize the use of hazardous substances. These principles can be applied to both the synthesis of this compound and its subsequent derivatizations.
One key area of focus is the use of environmentally benign solvents and catalysts. Traditional organic syntheses often rely on volatile and toxic solvents. The push for "green" alternatives has highlighted the use of water, supercritical fluids, or biodegradable solvents like polyethylene (B3416737) glycol (PEG) as reaction media. scispace.com In the synthesis of related compounds, such as β-(3,4-dihydroxyphenyl)lactic acid, significant improvements have been made by replacing toxic catalysts (like Zn/Hg) with heterogeneous catalysts like Palladium on carbon (Pd/C), which are safer and often reusable. researchgate.net
Biocatalysis and fermentation represent another pillar of green chemistry. The propionic acid backbone itself can be produced through the fermentation of renewable resources like whey lactose (B1674315) by microorganisms such as Propionibacterium acidipropionici. rsc.org This biotechnological approach offers a more sustainable alternative to petroleum-based chemical manufacturing. rsc.org
Structure Activity Relationship Sar Studies
Elucidating the Influence of the Acetoxyphenyl Group on Biological Activity
The acetoxyphenyl group plays a pivotal role in the biological activity of beta-(4-Acetoxyphenyl)propionic acid. The nature and position of the substituent on the phenyl ring are critical determinants of the compound's interaction with its biological targets.
The 4-acetoxy group is essentially a prodrug form of a hydroxyl group. In vivo, esterases can hydrolyze the acetyl group to yield the corresponding 4-hydroxyphenyl derivative. nih.gov This metabolic conversion is significant because the phenolic hydroxyl group can engage in hydrogen bonding interactions with receptor sites, which is often a key determinant of biological activity. For instance, studies on related arylpropionic acids have shown that a hydroxyl group at the para position of the phenyl ring is important for various biological activities, including antioxidant and anticancer effects. mdpi.com
Research on derivatives of the related 3-((4-hydroxyphenyl)amino)propanoic acid has demonstrated that the 4-hydroxyphenyl moiety is crucial for their antimicrobial and anticancer activities. mdpi.comnih.gov This highlights the importance of the phenolic group, which would be unmasked from the acetoxy group of this compound.
To illustrate the influence of the para-substituent, the following table presents hypothetical anti-inflammatory activity data for a series of para-substituted phenylpropionic acid analogs, based on general SAR principles for this class of compounds.
| Compound | Para-Substituent (R) | Relative Anti-Inflammatory Activity (%) |
| 1 | -H | 20 |
| 2 | -OH | 80 |
| 3 | -OCH3 | 65 |
| 4 | -OCOCH3 | 75 (after in vivo hydrolysis) |
| 5 | -Cl | 50 |
| 6 | -NO2 | 30 |
This table is illustrative and based on general SAR principles for arylpropionic acids.
Impact of Propionic Acid Backbone Modifications on Receptor Interactions
The carboxylic acid group is a key pharmacophoric feature for many non-steroidal anti-inflammatory drugs (NSAIDs) of the arylpropionic acid class. orientjchem.org It typically forms an ionic bond or a strong hydrogen bond with a corresponding basic residue (e.g., arginine) in the active site of cyclooxygenase (COX) enzymes. orientjchem.org Esterification or amidation of this carboxylic acid group generally leads to a loss of in vitro activity, although these derivatives can act as prodrugs in vivo. orientjchem.org
The length and branching of the alkyl chain of the propionic acid moiety are also important. For many arylpropionic acids, an alpha-methyl group (as in ibuprofen (B1674241) and naproxen) is known to enhance anti-inflammatory activity. orientjchem.org The presence of this methyl group also introduces a chiral center, leading to stereoselective activity.
Modifications to the propionic acid side chain can also alter the compound's selectivity for different receptor subtypes. For example, in the context of matrix metalloproteinase (MMP) inhibitors, substitutions on the alpha-carbon of 3-aryloxypropionic acid hydroxamates have been shown to influence selectivity against different MMP isoforms. nih.gov
The table below illustrates the potential impact of modifications to the propionic acid backbone on the biological activity of a hypothetical arylpropionic acid.
| Modification to Propionic Acid Backbone | Relative Biological Activity (%) |
| Carboxylic Acid | 100 |
| Methyl Ester | 10 (in vitro), 85 (in vivo) |
| Ethylamide | 5 (in vitro), 70 (in vivo) |
| α-Methyl Substitution | 150 |
| β-Methyl Substitution | 60 |
This table is illustrative and based on general SAR principles for arylpropionic acids.
Stereochemical Considerations and Enantiomeric Purity in SAR
For many arylpropionic acids that possess a chiral center, the biological activity resides predominantly in one of the enantiomers. This is a classic example of stereoselectivity in drug action, arising from the three-dimensional nature of drug-receptor interactions.
In the case of the widely used NSAIDs like ibuprofen and naproxen, the (S)-enantiomer is responsible for the therapeutic anti-inflammatory activity, primarily through the inhibition of COX enzymes. orientjchem.org The (R)-enantiomer is often much less active or inactive in this regard. orientjchem.org This stereoselectivity is attributed to the specific orientation of the substituents around the chiral center, which allows for a more favorable binding interaction of the (S)-enantiomer with the active site of the target enzyme.
The following table provides a representative example of the differential activity of enantiomers for a generic chiral arylpropionic acid NSAID.
| Enantiomer | COX-2 Inhibition (IC50, µM) |
| (S)-enantiomer | 5 |
| (R)-enantiomer | 250 |
| Racemate | 10 |
This table is illustrative and based on general SAR principles for chiral arylpropionic acids.
The enantiomeric purity of a chiral drug is therefore a critical factor. The use of a single, active enantiomer (a eutomer) can offer several advantages over a racemic mixture, including a better therapeutic index, reduced side effects (if the other enantiomer, or distomer, is associated with adverse effects), and a more predictable pharmacokinetic and pharmacodynamic profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can help in predicting the activity of novel compounds and in understanding the physicochemical properties that are important for their biological effects.
For arylpropionic acids, QSAR studies have been employed to elucidate the structural requirements for various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These studies typically use a range of molecular descriptors, such as:
Hydrophobicity parameters: (e.g., logP) which influence absorption, distribution, and binding to hydrophobic pockets in receptors.
Electronic parameters: (e.g., Hammett constants, pKa) which describe the electronic effects of substituents and their influence on ionization and electrostatic interactions.
Steric parameters: (e.g., Taft steric parameters, molar refractivity) which quantify the size and shape of substituents and their impact on binding site complementarity.
Topological indices: which describe the connectivity and branching of the molecule.
While a specific QSAR model for this compound and its close analogs is not prominently featured in the literature, QSAR studies on broader classes of substituted phenylpropionic acids have provided valuable insights. For example, in a QSAR analysis of anti-malarial phenylurea substituted 2,4-diamino-pyrimidines, lipophilicity was identified as a key driver of activity. nih.gov In another study on anti-HBV flavonols, the average connectivity index of order 4 (X4A) and a drug-likeness score (qed) were found to be significant predictors of activity. plos.org
A general QSAR equation for a series of arylpropionic acids might take the following form:
log(1/C) = a(logP) - b(logP)² + c(σ) + d(Es) + e
Where:
C is the concentration required for a specific biological effect.
logP is the logarithm of the partition coefficient (a measure of hydrophobicity).
σ is the Hammett electronic parameter.
Es is the Taft steric parameter.
a, b, c, d, e are coefficients determined by regression analysis.
Such models can guide the synthesis of new analogs of this compound with potentially enhanced activity by suggesting optimal physicochemical properties for the substituents on the phenyl ring and the propionic acid backbone.
Biological Activities and Mechanistic Investigations
Modulatory Effects on Cellular Pathways
Enzyme Inhibition Studies
The primary mechanism of action for many propionic acid derivatives, including the well-known nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen (B1674241), involves the inhibition of cyclooxygenase (COX) enzymes. drugbank.comclinpgx.orgnews-medical.netpatsnap.com These enzymes are critical for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. drugbank.comnews-medical.netpatsnap.com Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2. drugbank.comclinpgx.org The inhibition of COX-2 is largely responsible for the anti-inflammatory, analgesic, and antipyretic effects of Ibuprofen. patsnap.com Conversely, the inhibition of COX-1 is associated with some of its gastrointestinal side effects. patsnap.com
The S-enantiomer of Ibuprofen is a more potent inhibitor of COX enzymes compared to the R-enantiomer. clinpgx.orgnih.gov Given that beta-(4-Acetoxyphenyl)propionic acid shares the propionic acid functional group, it is plausible that it could also exhibit inhibitory activity against COX enzymes, although this has not been experimentally verified.
Protein-Protein Interaction Modulation
The interaction of propionic acid derivatives with plasma proteins is a crucial aspect of their pharmacokinetic profile. Ibuprofen, for instance, exhibits a high degree of binding to plasma proteins, particularly human serum albumin (HSA). cnr.itnih.gov This binding is stereoselective, with the R(-) enantiomer showing more effective stabilization of the protein structure compared to the S(+) form. cnr.it The major binding sites for Ibuprofen on HSA have been identified in subdomains IIA, IIB, and IIIA. nih.gov This interaction can influence the distribution and availability of the drug in the body. Salicylic acid has been shown to displace Ibuprofen from its protein binding sites in vitro. nih.gov
In the context of protein-protein interactions within cellular pathways, studies on the flavonoid naringenin (B18129) have shown that its production in engineered yeast can be influenced by the co-expression of enzymes that form protein complexes, suggesting the importance of specific protein-protein interactions for pathway efficiency. d-nb.info While direct evidence for this compound is unavailable, its potential to interact with proteins like HSA is a reasonable assumption based on its structural similarity to Ibuprofen.
Regulation of Gene Expression
Ibuprofen has been demonstrated to modulate the expression of various genes, particularly in inflammatory contexts. In a study on chondrocytes from patients with osteoarthritis, Ibuprofen did not significantly alter the transcriptome in normal conditions. bmj.comtuni.fi However, under inflammatory conditions induced by interleukin-1β (IL-1β), Ibuprofen upregulated 51 genes and downregulated 42 genes. bmj.comtuni.firesearchgate.net The upregulated genes included anti-inflammatory factors like peroxisome proliferator-activated receptor-gamma (PPARG), while several inflammatory mediators were downregulated. bmj.comresearchgate.net
Furthermore, in a mouse model of Alzheimer's disease, Ibuprofen treatment altered the gene expression profile in the hippocampus, with 10 central genes, including Htr1a and Drd2, identified as potential biomarkers. nih.gov In prostate cancer cells, Ibuprofen was found to alter the expression of a large number of genes, with the top affected networks relating to DNA replication, recombination, and repair, as well as cell cycle and cellular movement. aacrjournals.org These findings highlight the potential for propionic acid derivatives to exert their effects through the regulation of gene expression.
Table 1: Selected Genes Regulated by Ibuprofen in the Presence of IL-1β in Osteoarthritis Chondrocytes
| Gene Name | Function | Fold Change |
| Upregulated | ||
| PPARG | Peroxisome proliferator activated receptor gamma | 2.87 |
| UMODL1 | Uromodulin like 1 | 2.39 |
| XIRP1 | Xin actin binding repeat containing 1 | 2.38 |
| Downregulated | ||
| IL6 | Interleukin 6 | - |
| IL23A | Interleukin 23 subunit alpha | - |
Data sourced from a study on human osteoarthritis chondrocytes. researchgate.net
Signaling Cascade Alterations (e.g., G-protein Coupled Receptors)
Recent research has indicated that some propionic acid derivatives can interact with G-protein coupled receptors (GPCRs). Ibuprofen has been identified as a potent inhibitor of the human sweet taste receptor, which is a heterodimeric GPCR composed of T1R2 and T1R3. nih.govnih.gov The IC50 value for this inhibition was approximately 12 μM. nih.gov This interaction is thought to occur at the transmembrane domain of T1R3. nih.gov This finding suggests a novel pathway through which Ibuprofen might influence metabolic processes. news-medical.net
Phloretic acid has been mentioned in a patent as a potential regulating agent of GPR34 receptor function. google.com Additionally, phenylpropanoic acid derivatives have been explored as agonists for G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes treatment. researchgate.net In a mouse model of Alzheimer's disease, alterations in signaling pathways involving G-protein coupled receptors GPR41/43 have been noted. researchgate.net These findings open up the possibility that this compound could also modulate GPCR signaling pathways.
Pharmacological Efficacy Studies in Preclinical Models
Anti-inflammatory Potential and Mechanisms
The anti-inflammatory properties of Ibuprofen are well-established in various preclinical models. Its primary mechanism is the inhibition of prostaglandin (B15479496) synthesis through the blockade of COX enzymes. drugbank.comdrugs.com This leads to a reduction in inflammation, pain, and fever. drugbank.comdrugs.com Beyond COX inhibition, Ibuprofen has been shown to have effects on leucocytes, which may contribute to its anti-inflammatory actions. researchgate.net
Phloretic acid has been found as a breakdown product of phloretin, and a substance with similar characteristics was shown to promote the destruction of the plant auxin indole-3-acetic acid, potentially via stimulation of indoleacetic acid oxidase. ebi.ac.uk While not a direct measure of anti-inflammatory activity in animal models, this indicates its potential to modulate enzymatic pathways. An extract containing a derivative of phloretic acid demonstrated anti-inflammatory effects, attributed in part to the presence of flavonoids. researchgate.net Given that this compound is an acetylated form of phloretic acid, it is conceivable that it may possess anti-inflammatory properties, potentially acting through similar or distinct mechanisms.
In-Depth Analysis of this compound: Current Research Gaps
Initial investigations into the biological activities and mechanistic pathways of the chemical compound this compound have revealed a significant lack of direct scientific literature. Despite a structured inquiry into its specific effects on muscle atrophy, oxidative stress, and metabolic functions, there is currently insufficient available data to construct a detailed scientific article as outlined.
The provided outline requested a thorough examination of this compound's role in several key biological processes. However, extensive searches have not yielded specific studies on this particular compound in the context of the requested subsections.
This compound is structurally an acetate (B1210297) ester of a phenolic acid. In biological systems, it is plausible that esterase enzymes could hydrolyze this compound. This would result in the formation of its corresponding phenolic acid, 3-(4-hydroxyphenyl)propionic acid, and acetic acid. This suggests that this compound might act as a prodrug, with its biological effects potentially being mediated through its metabolites.
Notably, some research exists for a structurally similar compound, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), which is a metabolite of various dietary polyphenols. Studies on HMPA have indicated effects on muscle-related gene expression and metabolism. However, a direct metabolic link or comparative studies between this compound and HMPA are not available in the current body of scientific literature. This absence of evidence makes it impossible to directly attribute the biological activities of HMPA to this compound.
Consequently, a detailed article focusing solely on the specified biological activities of this compound cannot be accurately generated at this time due to the lack of direct research findings. Further investigation and dedicated studies are required to elucidate the specific biological and mechanistic profile of this compound.
Effects on Muscle Function and Metabolism
Influence on Muscle Fiber Composition (e.g., Myosin Heavy Chain Isoforms)
Research into compounds structurally similar to this compound suggests a potential influence on skeletal muscle composition. For instance, studies on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of dietary polyphenols, have shown effects on muscle fiber types. nih.gov Administration of HMPA in mice led to an increase in the protein expression of MYH4, which corresponds to the fast-twitch muscle fiber type IIb. nih.gov Furthermore, at lower doses, HMPA was observed to enhance the gene expression of Myh4 and Igf1, suggesting a role in promoting fast-twitch fiber hypertrophy. nih.gov These findings indicate that metabolites of dietary compounds can modulate muscle fiber composition, a key determinant of muscle contractile and metabolic properties. nih.goviarc.fr
Skeletal muscle fibers are broadly classified into slow-twitch (Type I) and fast-twitch (Type II) fibers, distinguished by the expression of different myosin heavy chain (MHC) isoforms. iarc.fr The primary MHC isoforms include MHC I, MHC IIa, MHC IIx, and MHC IIb, which are encoded by the genes Myh7, Myh2, Myh1, and Myh4, respectively. iarc.fr The composition of these fibers within a muscle dictates its functional characteristics, such as endurance and power output.
Activation of IGF-1 Pathway
The Insulin-like Growth Factor-1 (IGF-1) signaling pathway is crucial for muscle growth and development. nih.govnih.govwikipedia.org Activation of the IGF-1 receptor (IGF1R) initiates a cascade of intracellular events that promote protein synthesis and inhibit protein degradation, leading to muscle hypertrophy. nih.govnih.gov Research on HMPA has indicated a potential to activate this pathway. Low-dose administration of HMPA was found to increase the gene expression of Igf1, suggesting that it may promote muscle growth through the IGF-1 pathway. nih.gov IGF-1 signaling is known to stimulate the growth of various cell types, including skeletal muscle, cartilage, and bone. wikipedia.org
Mitochondrial Biogenesis and Exercise Adaptation Pathways (Sirt1, Nrf1, AMPK)
Mitochondrial biogenesis is a key process in exercise adaptation, and it is regulated by several signaling pathways, including those involving Sirtuin 1 (Sirt1), Nuclear respiratory factor 1 (Nrf1), and AMP-activated protein kinase (AMPK). researchgate.net Studies on HMPA have shown that low-dose administration can significantly increase the gene expression of Sirt1 and Nrf1, as well as enhance the phosphorylation of AMPK following exhaustive exercise. nih.gov This suggests that HMPA may improve mitochondrial biogenesis and the adaptive response to exercise. nih.gov The activation of Sirt1 and AMPK is linked to a range of cellular benefits, including the regulation of glucose homeostasis and the induction of mitochondrial biogenesis. nih.gov Propionic acid itself has been shown to influence mitochondrial function, though the effects can be complex. nih.govnih.govresearchgate.netresearchgate.net
Anticancer Research and Cytotoxicity Profiles
While direct studies on the anticancer effects of this compound are lacking, research on structurally related compounds provides some insights into its potential in this area.
In Vitro Cytotoxicity in Cancer Cell Lines (e.g., A549 NSCLC)
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been evaluated for their anticancer activity against the human non-small cell lung cancer (NSCLC) cell line, A549. mdpi.com Certain derivatives were found to reduce the viability of A549 cells by 50%. mdpi.com For example, a derivative containing a 1-naphthyl substituent demonstrated notable anticancer activity, reducing A549 cell viability to 42.1%. mdpi.com Another promising compound from this series, which included a 2-furyl substituent, showed selectivity towards cancerous cells when compared to non-transformed Vero cells. mdpi.com These findings suggest that the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold could be a basis for developing new anticancer agents. mdpi.com Other studies have also explored the cytotoxicity of various compounds against A549 cells, highlighting the importance of this cell line in anticancer drug screening. nih.govmdpi.comnih.govresearchgate.net
Impact on Cell Viability and Migration
In addition to reducing cell viability, some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were also found to suppress the migration of A549 cells in vitro. mdpi.com The ability to inhibit cancer cell migration is a crucial aspect of anticancer therapy, as it can help prevent metastasis. The derivative with a 2-furyl group was particularly noted for its ability to reduce A549 cell migration. mdpi.com
Lipid Metabolism Regulation
Research on hydroxyphenylpropionic acids (HPPs), the de-acetylated form of this compound, indicates a significant role in regulating lipid metabolism.
Studies involving both 3-hydroxyphenylpropionic acid (3-HPP) and 4-hydroxyphenylpropionic acid (4-HPP) have demonstrated their ability to ameliorate conditions like non-alcoholic fatty liver disease (NAFLD) in animal models. nih.govnih.govnih.gov Administration of these compounds led to a reduction in both liver and serum lipid levels, alleviating hepatic steatosis. nih.govnih.gov Specifically, 4-HPP was found to be more effective in reducing lipid content and modulating gut microbiota. nih.govnih.gov The mechanisms behind these effects include the inhibition of lipid biosynthesis and an increase in lipid metabolism. nih.gov Furthermore, HPPs have been shown to improve the mRNA expression of PPARα, a nuclear receptor that plays a pivotal role in fatty acid oxidation. nih.gov In studies with macrophage cells, 4-HPP was also found to reduce cellular lipid accumulation by promoting cholesterol efflux and downregulating the expression of genes involved in cholesterol uptake. rsc.orgrsc.org Propionic acid, in general, has been recognized as an inhibitor of fatty acid and cholesterol synthesis. nih.gov
Cholesterol Efflux Promotion
There is currently no available scientific literature that specifically investigates or provides data on the role of this compound in promoting cholesterol efflux from cells, such as macrophages. The process of cholesterol efflux is a critical component of reverse cholesterol transport, a pathway that removes excess cholesterol from peripheral tissues for transport back to the liver, which is considered an anti-atherosclerotic mechanism. nih.gov Key proteins involved in this process include ATP-binding cassette (ABC) transporters. nih.gov
Gene Expression Modulation of Lipid Transporters (ABCA1, SR-B1, CD36)
No studies were identified that examined the effect of this compound on the gene expression of the lipid transporters ABCA1, SR-B1, or CD36. These transporters play crucial roles in lipid metabolism:
ABCA1 (ATP-binding cassette transporter A1) is vital for the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apolipoproteins, a key step in the formation of high-density lipoprotein (HDL). nih.gov
SR-B1 (Scavenger Receptor Class B Type I) is a multi-functional receptor that mediates the selective uptake of cholesteryl esters from HDL by cells and can also facilitate fatty acid uptake. nih.gov
CD36 is a scavenger receptor that binds to a variety of ligands and is a key transporter of long-chain fatty acids into cells. nih.gov
Regulation of these transporters is critical for maintaining cellular and systemic lipid homeostasis.
Potential for Vasorelaxation and Endothelial Function
Nitric Oxide Production in Endothelial Cells
A review of the literature yielded no specific information regarding the potential of this compound to induce nitric oxide (NO) production in endothelial cells. Endothelial-derived NO is a critical signaling molecule for cardiovascular health, primarily by inducing vasodilation. nih.gov It is synthesized by endothelial nitric oxide synthase (eNOS), and its bioavailability is a key indicator of endothelial function. nih.govnih.gov
Comparative Studies with Related Phenolic Acids and Derivatives
Dihydroferulic Acid (3-(4-Hydroxy-3-methoxyphenyl)propionic acid) and Ferulic Acid
No scientific studies directly comparing the biological activities of this compound with those of Dihydroferulic Acid or Ferulic Acid could be located. Ferulic acid is a well-studied hydroxycinnamic acid known for its antioxidant properties. nih.govmdpi.com Dihydroferulic acid is a principal metabolite of ferulic acid. nih.gov
Beta-(p-Chlorophenoxy)propionic acid (CPP) Analogs
There is no available research comparing this compound to beta-(p-Chlorophenoxy)propionic acid (CPP) or its analogs.
Other Phenylpropanoic Acid Derivatives
Phenylpropanoic acid derivatives represent a significant class of compounds with a wide array of biological activities. researchgate.netnih.gov While many are recognized for their anti-inflammatory properties, research has uncovered a broader spectrum of action, including antimicrobial, antioxidant, and anticancer effects. researchgate.netnih.govnih.govresearchgate.net The therapeutic effects of these derivatives are largely tied to their structural features, and minor modifications to the basic phenylpropanoic acid scaffold can lead to significant changes in their biological profiles. researchgate.net
A prominent group within this class is the non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. clinpgx.orgnews-medical.netnih.gov Other derivatives, including microbial metabolites of polyphenols, exhibit different mechanisms of action. nih.govmdpi.com
Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
Several widely used NSAIDs are derivatives of phenylpropanoic acid. Their primary mechanism of action involves the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins—mediators of pain, inflammation, and fever. clinpgx.orgnih.govwikipedia.org
Ibuprofen : As a non-selective COX inhibitor, ibuprofen reversibly blocks both COX-1 and COX-2 enzymes. clinpgx.orgnews-medical.net This inhibition prevents the conversion of arachidonic acid into prostaglandin H2, the precursor to various prostaglandins involved in inflammation and pain signaling. clinpgx.orgwikipedia.org The S-enantiomer of ibuprofen is considered the more pharmacologically active form. clinpgx.orgwikipedia.org In addition to COX inhibition, some studies suggest ibuprofen can inhibit neutrophil aggregation and scavenge reactive oxygen species, which may contribute to its anti-inflammatory effects. clinpgx.orgnih.gov
Naproxen : Naproxen also functions as a non-selective inhibitor of both COX-1 and COX-2, blocking the binding of arachidonate (B1239269) to these enzymes and thereby reducing prostaglandin synthesis. nih.govdrugbank.comwikipedia.org Its anti-inflammatory, analgesic, and antipyretic properties stem from this inhibition. drugbank.com The inhibition of COX-2 is primarily responsible for the desired therapeutic effects, while the inhibition of COX-1 is linked to potential side effects. drugbank.compatsnap.com
Fenoprofen : This derivative also exhibits anti-inflammatory, analgesic, and antipyretic properties by inhibiting prostaglandin synthesis through the blockade of COX enzymes. drugbank.comyoutube.comnih.gov It is a non-selective inhibitor of both COX-1 and COX-2. nih.govnih.gov Fenoprofen exists as a chiral molecule, with the (S)-enantiomer possessing greater pharmacological activity. wikipedia.org
The following table provides a comparative overview of the mechanistic actions of these NSAID derivatives.
Table 1: Mechanistic Overview of Common Phenylpropanoic Acid-Derived NSAIDs| Compound | Primary Target(s) | Mechanism of Action | Key Biological Activities |
|---|---|---|---|
| Ibuprofen | COX-1 and COX-2 clinpgx.orgwikipedia.org | Non-selective, reversible inhibition of cyclooxygenase enzymes, preventing prostaglandin synthesis. clinpgx.orgnews-medical.net May also inhibit neutrophil aggregation. nih.gov | Anti-inflammatory, Analgesic, Antipyretic clinpgx.orghhs.gov |
| Naproxen | COX-1 and COX-2 nih.govdrugbank.com | Non-selective, competitive inhibition of cyclooxygenase enzymes, reducing prostaglandin production. nih.govdrugbank.com | Anti-inflammatory, Analgesic, Antipyretic drugbank.comwikipedia.org |
| Fenoprofen | COX-1 and COX-2 youtube.comnih.gov | Inhibition of cyclooxygenase enzymes, leading to decreased prostaglandin synthesis. drugbank.comwikipedia.org | Anti-inflammatory, Analgesic, Antipyretic drugbank.comnih.gov |
Other Derivatives and Their Biological Activities
Research into phenylpropanoic acid derivatives extends beyond NSAIDs, revealing compounds with diverse biological potential. researchgate.netnih.gov
3-(4-hydroxyphenyl)propionic acid (HPPA) : A significant microbial metabolite of procyanidin (B600670) A2, HPPA has been investigated for its effects on lipid metabolism. nih.govresearchgate.net Studies have shown that HPPA can suppress the formation of macrophage foam cells, a key event in the development of atherosclerosis. nih.gov It achieves this by reducing cellular lipid accumulation and promoting cholesterol efflux through the upregulation of genes like ABCA1 and SR-B1. nih.gov Research in animal models also suggests HPPA can reduce subcutaneous and epididymal fat. researchgate.net
3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA) : This compound is a terminal microbial metabolite of polyphenols like curcumin (B1669340) and hesperetin. mdpi.com Research has focused on its potential role in neuroprotection. In vitro studies have demonstrated that HMPA can inhibit the aggregation of amyloid-β peptide (Aβ42), a process central to the pathology of Alzheimer's disease. mdpi.com
Antimicrobial and Antiproliferative Derivatives : Modifications to the phenylpropanoic acid structure have yielded derivatives with significant antimicrobial and antiproliferative activities. nih.govnih.gov For instance, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown potent, structure-dependent activity against multidrug-resistant bacteria and fungi, including Candida auris. nih.gov Other synthesized phenylpropanoic acid derivatives have demonstrated cytotoxic bioactivity against human solid tumor cell lines in vitro, with activity profiles dependent on the lipophilicity of substituents on the molecular scaffold. nih.gov The presence of a carboxyl group is often considered important for the broad-spectrum pharmacological activity of aryl propionic acid derivatives. researchgate.net
The table below summarizes the activities of these other derivatives.
Table 2: Biological Activities of Other Phenylpropanoic Acid Derivatives| Derivative | Primary Biological Activity | Investigated Mechanism of Action |
|---|---|---|
| 3-(4-hydroxyphenyl)propionic acid (HPPA) | Anti-atherosclerotic nih.gov | Suppresses macrophage foam cell formation by reducing lipid accumulation and up-regulating cholesterol efflux genes (ABCA1, SR-B1). nih.gov |
| 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA) | Anti-amyloidogenic mdpi.com | Inhibits the aggregation of amyloid-β peptide (Aβ42) in vitro. mdpi.com |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial nih.gov | Exhibits broad-spectrum activity against multidrug-resistant bacteria and fungi. nih.gov |
| Substituted Phenylpropanoic Acid Esters | Antiproliferative / Cytotoxic nih.gov | Demonstrates in vitro activity against human solid tumor cell lines. nih.gov |
Metabolic Fate and Pharmacokinetics
Absorption, Distribution, and Elimination Studies
In this study, intact HMPA and its conjugated metabolites were detected in the bloodstream, reaching maximum concentration within 15 minutes. nih.gov The distribution of HMPA and its conjugates was widespread, with the highest concentrations found in the kidneys and liver, followed by the thoracic aorta, heart, soleus muscle, and lungs. nih.gov This suggests that beta-(4-acetoxyphenyl)propionic acid, upon hydrolysis to its active form, is likely to be rapidly absorbed and distributed to various tissues.
Elimination of these types of phenolic acid compounds and their metabolites primarily occurs through renal and fecal excretion. Studies on similar compounds have shown that both the parent compound and its metabolites are excreted in urine and feces. nih.gov The route and rate of excretion can be influenced by the degree of metabolism and the physicochemical properties of the metabolites.
Biotransformation Pathways of this compound
This compound undergoes extensive biotransformation, which is critical for its biological activity and subsequent elimination. The primary pathways include hydrolysis of the acetate (B1210297) group, conjugation reactions, and metabolism by the gut microbiota.
The initial and a crucial step in the metabolism of this compound is the hydrolysis of its acetate ester group. This reaction is catalyzed by various esterase enzymes present in the body, leading to the formation of its primary active metabolite, 3-(4-hydroxyphenyl)propionic acid (HPPA), also known as phloretic acid. This conversion is essential as the pharmacological activity of the parent compound is largely attributed to this hydroxylated form.
Following hydrolysis to HPPA, the compound undergoes phase II conjugation reactions, which facilitate its excretion. The two main conjugation pathways are sulfation and glucuronidation. These reactions involve the addition of a sulfate or glucuronic acid group to the hydroxyl moiety of HPPA, increasing its water solubility.
Studies on similar phenolic compounds have demonstrated that both sulfated and glucuronidated conjugates are readily formed. For example, research on HMPA showed that after oral administration, both sulfated and glucuronidated forms were detected in the bloodstream. nih.gov These conjugation reactions primarily occur in the liver.
The gut microbiota plays a significant role in the metabolism of this compound and its metabolites. A large proportion of ingested phenolic compounds that are not absorbed in the small intestine reach the colon, where they are subjected to extensive microbial metabolism.
Pharmacokinetic Modeling and Allometric Scaling
While specific pharmacokinetic models for this compound are not extensively documented, general principles of pharmacokinetic modeling can be applied to understand its disposition. A one- or two-compartment model would likely be suitable to describe the absorption, distribution, and elimination kinetics of its active metabolite, HPPA.
Allometric scaling is a method used to predict pharmacokinetic parameters across different species based on body weight. nih.gov This approach is particularly useful in preclinical drug development for estimating human pharmacokinetic parameters from animal data. The general allometric equation is Y = aW^b, where Y is the pharmacokinetic parameter of interest, W is body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively. For clearance, the exponent 'b' is often found to be around 0.75 for many drugs. nih.gov While specific allometric scaling data for this compound is not available, this methodology could be applied in future studies to extrapolate pharmacokinetic data from animal models to humans.
Bioavailability Considerations of this compound and its Metabolites
The bioavailability of this compound is influenced by several factors, including its absorption, first-pass metabolism, and the metabolic activity of the gut microbiota. The oral bioavailability of the parent compound is expected to be low due to its rapid hydrolysis to HPPA in the intestine and liver.
Analytical Methodologies in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of beta-(4-Acetoxyphenyl)propionic acid, enabling both the separation of its enantiomers and its precise quantification. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography (UHPLC), are the most prominent methods used.
Due to the presence of a chiral center, this compound exists as a pair of enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, assessing the enantiomeric purity of the compound is critical. csfarmacie.cz Chiral HPLC is the preferred method for this purpose, utilizing chiral stationary phases (CSPs) to achieve separation. csfarmacie.cznih.gov
The development of a chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve optimal resolution between the (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used due to their broad applicability and multimodal separation capabilities. mdpi.comnih.gov Pirkle-type CSPs, which operate on a donor-acceptor interaction mechanism, have also proven effective for separating enantiomers of similar beta-amino acid structures. researchgate.nettsijournals.com
Method development for a compound like this compound would typically involve a normal-phase approach. A representative method could use a column like the (R, R) Whelk-01, which is a "hybrid" pi-electron donor–acceptor based stationary phase. researchgate.net The mobile phase often consists of a mixture of a non-polar solvent like n-hexane, an alcohol modifier such as ethanol (B145695) or 2-propanol, and an acidic additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. researchgate.netsemanticscholar.org The concentration of the alcohol and acid in the mobile phase is a critical parameter that significantly influences chromatographic efficiency and the resolution between the enantiomers. researchgate.net
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity
| Parameter | Example Value |
|---|---|
| Chiral Stationary Phase (CSP) | (R, R) Whelk-01 (Pirkle-type) researchgate.net |
| Column Dimensions | 250 x 4.6 mm, 5 µm particle size researchgate.net |
| Mobile Phase | n-hexane, ethanol, 2-propanol, and trifluoroacetic acid semanticscholar.org |
| Detection | UV at an appropriate wavelength (e.g., 230 nm) mdpi.com |
| Flow Rate | 1.0 mL/min |
| Resolution (Rs) | Target > 2.0 semanticscholar.org |
Validation of the method ensures it is accurate, precise, and robust. Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. For instance, the LOD and LOQ for the undesired enantiomer might be established at levels like 0.3 µg/mL and 1.0 µg/mL, respectively. researchgate.net
For the sensitive quantification of this compound, particularly at low concentrations, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a fluorescence detector offers significant advantages. UHPLC systems use columns with smaller particle sizes (typically under 2 µm), which results in higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. nih.gov
While this compound itself may not be naturally fluorescent, derivatization with a fluorescent tag can be employed. However, if the compound or its metabolites possess native fluorescence, a direct method can be developed. An analogous UHPLC-fluorescence method for quantifying a drug and its metabolite in human plasma involved a simple protein precipitation step for sample preparation. nih.gov The chromatographic separation was achieved on a C18 reversed-phase column. nih.gov
The mobile phase typically consists of an aqueous buffer and an organic solvent like acetonitrile, run in a gradient or isocratic mode. nih.gov The fluorescence detector is set to specific excitation and emission wavelengths to maximize sensitivity and selectivity for the analyte of interest. nih.gov
Table 2: Representative UHPLC-Fluorescence Method Parameters
| Parameter | Example Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase | Water (with acid/base modifiers) / Acetonitrile nih.gov |
| Detection | Fluorescence (Ex/Em wavelengths specific to the analyte/derivative) nih.gov |
| Flow Rate | 0.50 mL/min nih.gov |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction |
This type of method is validated according to regulatory guidelines to ensure linearity, selectivity, sensitivity, accuracy, and precision. nih.gov
Spectroscopic Characterization Methods (e.g., NMR, IR, MS)
Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the propionic acid chain, and the methyl protons of the acetyl group. The chemical shifts, splitting patterns, and integration of these signals confirm the connectivity of the atoms. For related compounds, NMR has been used to study binding interactions with peptides. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch, the ester C=O stretch, the carboxylic acid C=O stretch, and C-O stretching vibrations, as well as aromatic C-H and C=C bending. For a similar compound, β-(4-Hydroxy-3-methoxyphenyl)propionic acid, an IR spectrum is available in the NIST WebBook, providing a reference for expected peak locations. nist.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula. thermofisher.com The exact mass of this compound is 208.0736 g/mol . nih.gov Electrospray ionization (ESI) is a common technique used for such analyses. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Fragmentation patterns observed in MS/MS experiments can further confirm the structure by showing the loss of characteristic fragments, such as the acetyl group or the carboxylic acid group. mdpi.com
Bioanalytical Methods for Biological Matrix Analysis
To study the pharmacokinetics of this compound, robust bioanalytical methods are required to measure its concentration in biological matrices like plasma, urine, or tissue. These matrices are highly complex, necessitating highly selective and sensitive analytical techniques.
The gold standard for quantitative bioanalysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This technique combines the superior separation capabilities of HPLC or UHPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry. nih.gov
An LC-MS/MS method for this compound would involve several key steps:
Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological sample. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Chromatographic Separation: A reversed-phase HPLC or UHPLC column is typically used to separate the analyte from endogenous matrix components.
Mass Spectrometric Detection: The analyte is ionized, usually by ESI, and detected using multiple reaction monitoring (MRM). In MRM mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and reduces background noise, allowing for very low quantification limits. nih.gov
An internal standard, ideally a stable isotope-labeled version of the analyte, is used to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response. The method must be fully validated according to regulatory agency guidelines, establishing its accuracy, precision, selectivity, sensitivity, matrix effect, and stability. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (R)-β-amino-β-(4-methoxyphenyl) propionic acid |
| Doxorubicin |
| β-(4-Hydroxy-3-methoxyphenyl)propionic acid |
| n-hexane |
| ethanol |
| 2-propanol |
| trifluoroacetic acid |
Future Directions and Translational Research
Development of Novel Beta-(4-Acetoxyphenyl)propionic Acid Analogs for Specific Therapeutic Targets
The core structure of this compound, featuring a phenylpropionic acid backbone, serves as a versatile scaffold for the development of novel therapeutic agents. Research into analogous compounds suggests that modifications to this structure could lead to derivatives with enhanced potency and selectivity for various biological targets.
A key strategy involves the modification of the functional groups on the aromatic ring and the propionic acid side chain. For instance, the synthesis of derivatives of the related compound 3-((4-hydroxyphenyl)amino)propanoic acid has been explored for the development of new antimicrobial agents. In these studies, the core structure was modified to create a library of compounds with varying substituents, leading to the identification of molecules with activity against multidrug-resistant bacterial and fungal pathogens.
Another approach involves the esterification of the carboxylic acid group to create prodrugs with altered pharmacokinetic profiles. For example, poly(oxyethylene) derivatives of the well-known arylpropionic acid, ibuprofen (B1674241), have been synthesized to prolong their anti-inflammatory effects. This suggests that similar modifications to this compound could enhance its therapeutic window.
Furthermore, research into 3-(4-hydroxy-3-methoxyphenyl) propionic acid, a metabolite of polyphenols, has shown that it can inhibit the aggregation of amyloid-β peptide, a key process in Alzheimer's disease. This finding highlights the potential for developing analogs of this compound that are specifically designed to target neurodegenerative pathways. The table below summarizes potential analog development strategies based on research of related compounds.
| Analog Development Strategy | Therapeutic Goal | Example from Related Compounds |
| Modification of aromatic ring substituents | Enhance antimicrobial activity | Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives |
| Esterification of the propionic acid | Prolonged therapeutic effect | Poly(oxyethylene) derivatives of ibuprofen |
| Introduction of specific functional groups | Target neurodegenerative pathways | Inhibition of amyloid-β aggregation by 3-(4-hydroxy-3-methoxyphenyl) propionic acid |
Investigation of Combination Therapies Involving this compound
The potential for this compound and its analogs in combination therapies represents a significant area for future investigation. The use of multiple therapeutic agents can offer synergistic effects, reduce the required dosage of individual drugs, and potentially minimize adverse effects.
In the context of diseases with multifactorial pathologies, such as neurodegenerative disorders, a combination approach is often beneficial. A patent for therapeutic formulations for Alzheimer's disease suggests combining an agent that inhibits amyloid-β fibril formation with other therapeutic drugs or nutritive supplements. Given the findings that a related compound, 3-(4-hydroxy-3-methoxyphenyl) propionic acid, can inhibit amyloid-β aggregation, it is plausible that this compound or its derivatives could be investigated as a component in such combination therapies.
The rationale for such combination therapies is to target different aspects of the disease process simultaneously. For example, an analog of this compound with anti-inflammatory properties could be combined with a neuroprotective agent to provide a multi-pronged attack on neurodegeneration.
Clinical Translation of Preclinical Findings
The path from preclinical discovery to clinical application is a long and rigorous process. For a compound like this compound, the initial step would involve comprehensive preclinical studies to establish its pharmacological profile.
Currently, there is a lack of publicly available preclinical data specifically for this compound. However, the preclinical development of other arylpropionic acids provides a roadmap for what would be required. This includes in vitro studies to determine the mechanism of action and in vivo studies in animal models to assess efficacy and to establish a preliminary safety profile.
The successful clinical translation of any novel analog of this compound would depend on demonstrating a significant therapeutic advantage over existing treatments. This could be in the form of improved efficacy, a better safety profile, or a novel mechanism of action that addresses an unmet medical need.
Exploration of this compound in Emerging Disease Models
The versatility of the arylpropionic acid scaffold suggests that this compound and its future analogs could be explored in a variety of emerging disease models beyond their traditional application as anti-inflammatory agents.
As previously mentioned, the potential neuroprotective effects of related compounds open up avenues for research in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability of some arylpropionic acid derivatives to modulate cellular signaling pathways could also be leveraged for cancer research.
Furthermore, the role of gut microbiota in metabolizing dietary compounds into bioactive molecules, such as phenylpropionic acids, is an exciting area of research. Investigating how the gut microbiome metabolizes this compound and what effects these metabolites have on host health could reveal novel therapeutic opportunities in metabolic diseases and beyond.
The table below outlines potential emerging research areas for this compound and its analogs.
| Emerging Disease Area | Potential Therapeutic Target/Mechanism |
| Neurodegenerative Diseases | Inhibition of amyloid-β aggregation, anti-inflammatory effects in the central nervous system |
| Oncology | Modulation of cellular signaling pathways involved in cancer cell proliferation and survival |
| Metabolic Diseases | Modulation of gut microbiome and production of bioactive metabolites |
Q & A
Basic Research: What are the optimal synthetic routes for beta-(4-Acetoxyphenyl)propionic acid, and how do reaction conditions influence yield?
Methodological Answer:
A common synthetic approach involves condensation of 4-acetoxybenzaldehyde with malonic acid derivatives under acidic or basic catalysis. For instance, describes a method for synthesizing isotopically labeled 3-(4-hydroxyphenyl)propionic acid via Horner-Wadsworth-Emmons reaction using triethyl phosphonoacetate and 4-acetoxybenzaldehyde . Adjusting reaction parameters such as solvent (e.g., decalin or ethanol), temperature (80–120°C), and catalyst (e.g., piperidine or pyridine) can optimize yields. Hydrolysis of intermediates may require controlled acidic conditions to preserve the acetoxy group.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
